2-Chloro-3-ethylpyridine
Overview
Description
2-Chloro-3-ethylpyridine is a heterocyclic compound with the molecular formula C7H8ClN. It is a derivative of pyridine, where the chlorine atom is substituted at the second position and an ethyl group at the third position. This compound has garnered attention due to its diverse applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-ethylpyridine typically involves the chlorination of 3-ethylpyridine. One common method includes the reaction of 3-ethylpyridine with thionyl chloride and hydrogen chloride in the presence of nitric acid at low temperatures (0-5°C). This reaction yields this compound with high purity .
Industrial Production Methods: Industrial production methods for this compound often involve similar chlorination processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity, making the process efficient and cost-effective .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products:
Scientific Research Applications
2-Chloro-3-ethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethylpyridine largely depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity. For instance, it can inhibit certain microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways involved vary based on the specific context of its use .
Comparison with Similar Compounds
2-Chloropyridine: Lacks the ethyl group, making it less hydrophobic.
3-Ethylpyridine: Lacks the chlorine atom, affecting its reactivity.
2-Chloro-5-ethylpyridine: Has the ethyl group at a different position, altering its chemical properties.
Uniqueness: 2-Chloro-3-ethylpyridine’s unique combination of a chlorine atom and an ethyl group at specific positions on the pyridine ring gives it distinct reactivity and properties, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
2-chloro-3-ethylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN/c1-2-6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWTXYCFRFIOEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40539546 | |
Record name | 2-Chloro-3-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96440-05-0 | |
Record name | 2-Chloro-3-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40539546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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